molecular formula C14H13Cl B8031718 4-Chloro-4'-ethyl-1,1'-biphenyl CAS No. 58609-45-3

4-Chloro-4'-ethyl-1,1'-biphenyl

Cat. No.: B8031718
CAS No.: 58609-45-3
M. Wt: 216.70 g/mol
InChI Key: BOWKEZIHDUGWRW-UHFFFAOYSA-N
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Description

4-Chloro-4'-ethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H13Cl and its molecular weight is 216.70 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Liquid Crystal Applications : A study by Goulding et al. (1993) described the use of laterally fluoro substituted 4-alkyl-4″-chloro-1,1′:4′,1″-terphenyls, which includes derivatives of 4-Chloro-4'-ethyl-1,1'-biphenyl, in liquid crystals. These materials exhibit high birefringence and stability, making them suitable for active matrix display applications (Goulding et al., 1993).

  • Environmental Biodegradation : Ahuja et al. (2001) and Hay and Focht (1998) have conducted studies on the metabolism of related compounds, such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene by Alcaligenes denitrificans and Pseudomonas acidovorans M3GY. These studies are crucial in understanding the environmental degradation and bioremediation of chlorinated biphenyl compounds (Ahuja et al., 2001); (Hay & Focht, 1998).

  • Metabolite Analysis : Research by Tulp and Hutzinger (1977) explored the use of ethyl ethers and cyclic n-butylboronates of hydroxychlorobiphenyls, including 4'-chloro-4-biphenylol, in identifying metabolites of polychlorinated biphenyls. This is significant in the study of biphenyl compound metabolism (Tulp & Hutzinger, 1977).

  • Pharmaceutical Synthesis : Costa et al. (2012) discussed the green synthesis of ethyl (4-phenylphenyl)acetate, a derivative of this compound, in undergraduate organic chemistry laboratories. This compound shows potential as a nonsteroidal anti-inflammatory drug (Costa et al., 2012).

  • Enantioselective Synthesis : Ye et al. (2011) reviewed the biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor derived from similar biphenyl compounds, used in the production of chiral drugs (Ye et al., 2011).

Properties

IUPAC Name

1-chloro-4-(4-ethylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWKEZIHDUGWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50533555
Record name 4-Chloro-4'-ethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58609-45-3
Record name 4-Chloro-4'-ethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure of Example 3 was repeated, except that the 4'-(2-chlorophenyl)acetophenone was replaced with an equal amount of 4'-chlorophenyl)acetophenone, the amount of benzene employed was increased to 200 ml., and the amount of sulfuric acid was reduced to 5 drops. After seven hours, hydrogen pressure had dropped to 35.5 psig. Evaporation of the benzene left a solid which, according to nuclear magnetic resonance analysis, contained only about 67 percent of the desired ethylbenzene. Consequently, the solid was subjected to the hydrogenation procedure again, using 200 ml. of benzene, 2 g. of catalyst, and 1 ml. of concentrated sulfuric acid. The solid obtained upon evaporation of the benzene was recrystallized from hexane, giving 1-ethyl-4-(4-chlorophenyl)benzene, mp 103°-104°. The following elemental analysis was obtained:
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Synthesis routes and methods II

Procedure details

The procedure of Example 3 was repeated, except that the 4'-(2-chlorophenyl)acetophenone was replaced with an equal amount of 4'-(4-chlorophenyl)acetophenone, the amount of benzene employed was increased to 200 ml, and the amount of sulfuric was reduced to 5 drops. After seven hours, hydrogen pressure had dropped to 35.5 psig. Evaporation of the benzene left a solid which, according to nuclear magnetic resonance analysis, contained only about 67 percent of the desired ethylbenzene. Consequently, the solid was subjected to the hydrogenation procedure again, using 200 ml of benzene, 2 g of catalyst, and 1 ml of concentrated sulfuric acid. The solid obtained upon evaporation of the benzene was recrystallized from hexane, giving 1-ethyl-4-(4-chlorophenyl)benzene, mp 103°-127 104°. The following elemental analysis was obtained:
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Synthesis routes and methods III

Procedure details

The procedure of Example 3 was repeated, except that the 4'-(2-chlorophenyl)acetophenone was replaced with an equal amount of 4'-(4-chlorophenyl)acetophenone, the amount of benzene employed was increased to 200 ml., and the amount of sulfuric acid was reduced to 5 drops. After 7 hours, hydrogen pressure had dropped to 35.5 psig. Evaporation of the benzene left a solid which, according to nuclear magnetic resonance analysis, contained only about 67 percent of the desired ethylbenzene. Consequently, the solid was subjected to the hydrogenation procedure again, using 200 ml. of benzene, 2 g. of catalyst, and 1 ml. of concentrated sulfuric acid. The solid obtained upon evaporation of the benzene was recrystallized from hexane, giving 1-ethyl-4-(4-chlorophenyl)benzene, mp 103° -104°. The following elemental analysis was obtained:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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